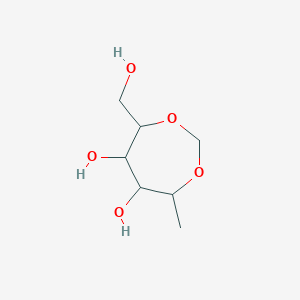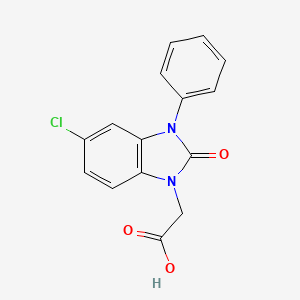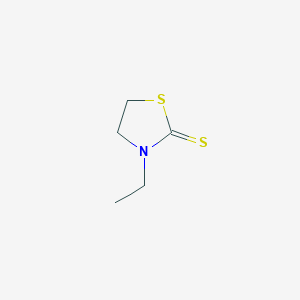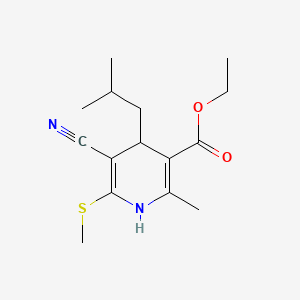
1-Deoxy-2,5-O-methylenehexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-2,5-O-methylenehexitol is a chemical compound with the molecular formula C7H14O5 It is known for its unique structure, which includes a methylene bridge connecting two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Deoxy-2,5-O-methylenehexitol can be synthesized through several methods. One common approach involves the reaction of hexitol derivatives with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Deoxy-2,5-O-methylenehexitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Deoxy-2,5-O-methylenehexitol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Deoxy-2,5-O-methylenehexitol exerts its effects involves interactions with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of various metabolites. The methylene bridge in its structure allows it to form stable intermediates, facilitating its role in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Methylene-d,l-rhamnitol
- 2,5-Methylene-d-rhamnitol
- 2,5-Monomethylene-l-rhamnitol
Comparison: 1-Deoxy-2,5-O-methylenehexitol is unique due to its specific methylene bridge configuration, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
5399-33-7 |
|---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-7-methyl-1,3-dioxepane-5,6-diol |
InChI |
InChI=1S/C7H14O5/c1-4-6(9)7(10)5(2-8)12-3-11-4/h4-10H,2-3H2,1H3 |
InChI-Schlüssel |
ZYYQJKXJTWQPJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(OCO1)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)



![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)


